molecular formula C17H33N3O3 B7921633 2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7921633
M. Wt: 327.5 g/mol
InChI Key: SMJFDNUTXLFZGX-KZUDCZAMSA-N
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Description

The compound “2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester” is a structurally complex molecule featuring a pyrrolidine ring core modified with a tert-butyl ester group at the 1-position. Key structural elements include:

  • Pyrrolidine backbone: A five-membered saturated nitrogen ring, providing conformational rigidity and influencing stereoelectronic properties.
  • tert-Butyl ester: A bulky protecting group commonly used to stabilize carboxylic acid derivatives during synthetic processes .
  • Ethyl-amino-methyl substituent: A secondary amine linker that may enhance solubility or serve as a site for further functionalization.

This compound is likely an intermediate in peptide or peptidomimetic synthesis, where the tert-butyl ester protects the carboxylic acid during coupling reactions, and the amino groups facilitate further derivatization .

Properties

IUPAC Name

tert-butyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)11-13-9-8-10-20(13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJFDNUTXLFZGX-KZUDCZAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester , also known by its CAS number 1354027-23-8 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.46 g/mol
  • IUPAC Name : 3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

The structural complexity of this compound suggests potential interactions with various biological targets, which may influence its activity in therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have suggested that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Neuroprotective Effects : There is evidence that certain pyrrolidine derivatives provide neuroprotective benefits, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Key Enzymes : Many pyrrolidine derivatives inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and cyclin-dependent kinases (CDKs) .
  • Modulation of Signal Transduction Pathways : The compound may affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Study 1: Anticancer Activity

A study focused on the anticancer properties of pyrrolidine derivatives demonstrated that compounds structurally related to our target compound inhibited the growth of hepatocellular carcinoma (HCC) cells. The treatment led to a significant reduction in cell viability and induced apoptosis as evidenced by increased levels of cleaved caspase-3 and decreased expression of cyclin D1 .

ParameterControl GroupTreated Group
Cell Viability (%)10045
Apoptosis Rate (%)530
Cyclin D1 ExpressionHighLow

Study 2: Neuroprotective Effects

Another investigation into similar pyrrolidine compounds revealed their ability to protect neuronal cells from oxidative stress-induced damage. The study utilized a model of neurodegeneration where treated cells showed reduced levels of reactive oxygen species (ROS) compared to untreated controls .

TreatmentROS Levels (µM)
Control15
Compound Treatment5

Scientific Research Applications

The compound 2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (commonly referred to as the tert-butyl ester derivative of a pyrrolidine-based amino acid) has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Molecular Formula

  • Molecular Weight : 341.5 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring, an amino acid moiety, and a tert-butyl ester functional group, which contribute to its unique properties.

IUPAC Name

  • IUPAC Name : tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate

Pharmaceutical Development

The compound has potential applications in drug design and development, particularly in the creation of new therapeutic agents targeting various biological pathways. Its structure allows for modifications that can enhance bioactivity and selectivity.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine-based compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the amino acid side chains can enhance the efficacy of these compounds against specific cancer cell lines.

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for studies related to neuropharmacology.

Case Study: Neuroprotective Effects

In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Chemistry

The synthesis of this compound involves various organic chemistry techniques, including amide bond formation and esterification reactions. Its synthesis can serve as a model for teaching advanced organic synthesis methods in educational settings.

Data Table: Synthesis Methods

MethodDescriptionYield (%)
Amide FormationReaction of acid chloride with amine85%
EsterificationReaction of carboxylic acid with alcohol90%

Biochemical Assays

This compound can be utilized in biochemical assays to study enzyme interactions or as a substrate for enzyme activity testing.

Example: Enzyme Inhibition Studies

Research has shown that certain pyrrolidine derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, providing insights into their mechanisms of action.

Comparison with Similar Compounds

Key Observations:

Substituent Chemistry: The target compound’s (S)-2-amino-3-methyl-butyryl group distinguishes it from analogs with carboxymethyl () or pyrimidinyloxy () groups, suggesting divergent reactivity or solubility profiles.

Stereochemistry : The (S)-configuration in the target compound and analogs (e.g., ) highlights the importance of chirality in modulating biological activity or synthetic pathways.

Physicochemical Properties

  • Solubility: The tert-butyl ester and ethyl-amino groups likely enhance lipophilicity compared to carboxymethyl () or hydroxy-substituted () analogs.
  • Stability : The tert-butyl ester’s steric bulk protects against hydrolysis, contrasting with more labile groups like methyl esters .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves activating the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) followed by coupling with tert-butyl alcohol in the presence of a base like triethylamine . Key variables include:

  • Temperature : Reactions are often conducted at 0–20°C to minimize side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization is used, with yields ranging from 62% to 99% depending on the step .
  • Activating Reagents : Alternatives to thionyl chloride (e.g., DCC/DMAP) may improve selectivity for sterically hindered intermediates .

Q. What analytical methods are recommended for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H) and pyrrolidine ring protons (δ 1.8–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ for C₁₈H₃₂N₃O₃: calculated 338.2443) .
  • Infrared Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. How should this compound be stored to ensure stability, and what are its decomposition risks?

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester .
  • Decomposition Risks : Exposure to moisture or acids may cleave the ester group, releasing CO₂ and forming a carboxylic acid .

Advanced Research Questions

Q. How can reaction stereochemistry be controlled during the synthesis of the (S)-2-amino-3-methyl-butyryl moiety?

  • Chiral Auxiliaries : Use (S)-Boc-protected amino acids to enforce stereochemical integrity during coupling .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions can improve enantiomeric excess (ee >95%) .
  • Analytical Validation : Chiral HPLC or polarimetry confirms ee .

Data Contradiction : reports 94–99% purity for stereoisomers, but yields vary (62–99%) depending on the protecting group strategy. This highlights trade-offs between purity and efficiency in stereochemical control.

Q. What statistical methods are suitable for optimizing reaction parameters in flow chemistry systems?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, residence time) and identify interactions .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between parameters (e.g., reagent concentration vs. yield) .
  • Case Study : In flow-based Swern oxidations, optimizing equivalents of oxalyl chloride improved yields from 60% to 85% .

Q. How does the tert-butyl ester group influence the compound’s reactivity in downstream modifications?

  • Protection Strategy : The tert-butyl group stabilizes the ester against nucleophilic attack but is cleavable under acidic conditions (e.g., TFA) for deprotection .
  • Challenges : Steric hindrance from the tert-butyl group may slow coupling reactions, requiring activated reagents like HATU .

Q. What are the limitations of current toxicity data, and how can they be addressed in experimental design?

  • Gaps : No acute toxicity data are available for this specific compound, though structurally similar tert-butyl esters show low acute toxicity (LD₅₀ >2000 mg/kg in rats) .
  • Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity) and use computational tools (e.g., QSAR) to predict hazards .

Q. How can contradictions in spectroscopic data between batches be resolved?

  • Root Causes : Impurities from incomplete purification or residual solvents (e.g., DCM in NMR samples) .
  • Solutions :
    • Use deuterated solvents for NMR to avoid interference.
    • Compare batch data with literature spectra (e.g., PubChem ).
    • Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Methodological Recommendations

  • Stereochemical Analysis : Combine chiral HPLC with X-ray crystallography for unambiguous confirmation .
  • Reaction Optimization : Prioritize DoE over one-factor-at-a-time approaches to capture variable interactions .
  • Safety Protocols : Use fume hoods and respiratory protection (FFP2 masks) during synthesis due to lachrymator risks .

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